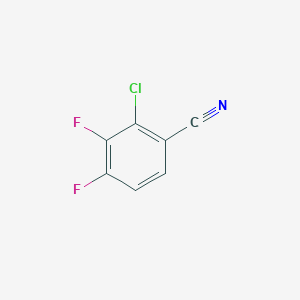

2-Chloro-3,4-difluorobenzonitrile

Description

Overview of Halogenated Aromatic Nitriles in Organic Synthesis and Materials Science

Halogenated aromatic nitriles are versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. The presence of halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring influences the reactivity of the nitrile group and the ring itself, allowing for a diverse range of chemical transformations. In organic synthesis, these compounds are utilized in the preparation of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comnbinno.com For instance, they can be converted into amines, carboxylic acids, and various heterocyclic compounds, which are key components of many biologically active molecules. numberanalytics.com

In materials science, halogenated aromatic nitriles are employed in the development of advanced materials such as high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.comossila.com The introduction of halogen atoms can enhance the thermal stability, flame retardancy, and electronic properties of these materials. google.com For example, fluorinated benzonitriles are used to create materials with specific optical and electronic characteristics. ossila.com

The synthesis of halogenated benzonitriles can be achieved through various methods, including the direct halogenation of benzonitrile (B105546), the cyanation of halogenated aromatic compounds, and the transformation of other functional groups. google.comorganic-chemistry.org The choice of method often depends on the desired substitution pattern and the nature of the halogen.

Significance of 2-Chloro-3,4-difluorobenzonitrile within the Fluorinated Aromatic Landscape

Within the broad class of halogenated benzonitriles, this compound holds particular importance due to its specific substitution pattern. The presence of three halogen atoms—one chlorine and two fluorine atoms—at defined positions on the benzene (B151609) ring imparts a unique combination of steric and electronic effects. This trifunctionalized aromatic compound serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The fluorine atoms at the 3- and 4-positions significantly influence the compound's reactivity and the properties of its derivatives. Fluorine's high electronegativity can enhance the biological activity and metabolic stability of pharmaceutical compounds. yychemical.com The chlorine atom at the 2-position provides an additional site for chemical modification, allowing for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| CAS Number | 135748-34-4 |

| Appearance | Solid |

This data is compiled from chemical supplier information. scbt.com

Scope and Research Objectives for this compound Studies

Research involving this compound is primarily focused on its application as a synthetic intermediate. Key research objectives include:

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize this compound and its derivatives.

Synthesis of Biologically Active Molecules: Utilizing this compound as a starting material for the preparation of new drug candidates and agrochemicals. For example, it can be a precursor for creating complex heterocyclic structures with potential therapeutic applications.

Investigation of Reaction Mechanisms: Studying the reactivity of the compound to better understand how the interplay of the chloro and fluoro substituents directs chemical transformations.

Materials Science Applications: Investigating the potential use of this compound in the creation of new functional materials with tailored properties.

The unique arrangement of its halogen substituents makes this compound a valuable tool for chemists seeking to introduce specific structural motifs and functionalities into target molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDHGLPKGLHFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617002 | |

| Record name | 2-Chloro-3,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924626-68-6 | |

| Record name | Benzonitrile, 2-chloro-3,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924626-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Chloro 3,4 Difluorobenzonitrile

Halogen Exchange (Halex) Reactions

Halogen exchange (Halex) reactions represent a primary and industrially significant method for the synthesis of fluoroaromatic compounds. This approach involves the substitution of a chlorine atom on an aromatic ring with a fluorine atom, typically by using an alkali metal fluoride (B91410) as the fluorinating agent. For the synthesis of 2-Chloro-3,4-difluorobenzonitrile, a plausible precursor would be a trichlorobenzonitrile, such as 2,3,4-trichlorobenzonitrile.

The mechanism underlying the Halex reaction is Nucleophilic Aromatic Substitution (SNAr) nih.gov. In this process, the fluoride ion acts as a nucleophile, attacking the electron-deficient aromatic ring. The presence of electron-withdrawing groups, such as the nitrile (-CN) group and existing halogen atoms on the benzonitrile (B105546) ring, activates the substrate for nucleophilic attack google.com. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled as a leaving group. The high electronegativity of fluorine makes the C-F bond strong, rendering the reaction essentially irreversible nih.gov. The reactivity in SNAr reactions is particularly high for leaving groups positioned ortho or para to strong electron-withdrawing groups google.com.

The efficiency of Halex reactions is highly dependent on the reaction conditions, including temperature, reaction time, and the choice of solvent. High temperatures are generally required to achieve reasonable reaction rates, often between 200°C and 250°C google.com.

The selection of a suitable solvent is critical. Aprotic polar solvents are preferred as they can dissolve the organic substrate and, to some extent, the fluoride salt, facilitating the reaction. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and sulfolane (B150427) are commonly employed google.comgoogle.com. The boiling point of the solvent is a key factor; for instance, reactions in lower-boiling-point solvents like DMSO may not proceed effectively, whereas higher-boiling-point solvents like 1,3-dimethylimidazolidine-2-one (DMI) can give good yields at reflux temperatures audreyli.com. Lowering the temperature and concentration can sometimes limit the decomposition of starting materials, leading to improved yields researchgate.net.

| Solvent | Boiling Point (°C) | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | 189 | Reflux | Trace | audreyli.com |

| Sulfolane | 285 | 220 | 11 | audreyli.com |

| DMPU | 247 | Reflux | 45 | audreyli.com |

| DMI | 225 | Reflux | 61 | audreyli.com |

To improve reaction rates and yields under milder conditions, phase-transfer catalysts (PTCs) are frequently used in Halex reactions crdeepjournal.org. These catalysts facilitate the transfer of the fluoride anion from the solid phase (e.g., potassium fluoride) to the organic phase where the aromatic substrate is dissolved princeton.edu. PTCs are typically quaternary ammonium or phosphonium salts with large organic cations that can form an ion pair with the fluoride anion, rendering it soluble and highly nucleophilic in the organic solvent google.comgoogle.com. The use of PTCs can lead to higher conversions and yields, and in some cases, allows for solvent-free reaction conditions google.com.

| Catalyst Type | Specific Example | Reference |

|---|---|---|

| Quaternary Phosphonium Salts | Tetraphenylphosphonium (B101447) bromide | audreyli.com |

| Quaternary Ammonium Salts | Tetra-n-butylammonium fluoride | google.com |

| Quaternary Ammonium Salts | Trimethyl(ethoxypolyoxypropyl)ammonium chloride | google.com |

| Polyethylene Glycol Ethers | Polyethylene glycol dimethyl ether 500 | google.com |

| Compound Type | Potential Compound | Origin |

|---|---|---|

| Starting Material | 2,3,4-Trichlorobenzonitrile | Precursor for the Halex reaction |

| Intermediate | 2,4-Dichloro-3-fluorobenzonitrile | Incomplete/stepwise fluorination |

| Intermediate | 2,3-Dichloro-4-fluorobenzonitrile | Incomplete/stepwise fluorination |

| Side Product | Unidentified decomposition products | High reaction temperatures |

Directed Chlorination/Fluorination Approaches

An alternative to the Halex reaction involves the directed introduction of halogen atoms onto a pre-existing benzonitrile framework. For instance, a directed ortho-metalation strategy could be employed. Starting with 3,4-difluorobenzonitrile (B1296988), treatment with a strong lithium amide base at low temperatures could lead to deprotonation at the C-2 position, which is ortho to the directing cyano group. The resulting aryllithium intermediate can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the desired position orgsyn.org. This methodology offers high regioselectivity but requires stringent anhydrous and inert atmosphere conditions due to the reactive nature of the organolithium intermediates.

Functional Group Transformations for Precursor Synthesis

The synthesis of the necessary precursors for the above methodologies often involves multi-step sequences of functional group transformations. For example, a suitable trichlorobenzonitrile precursor might not be readily available. A synthetic route could begin with a more common starting material, such as a substituted acetophenone researchgate.net. A potential pathway could involve the conversion of a 2,3,4-trichloroacetophenone to the corresponding benzamide, followed by a dehydration reaction using reagents like thionyl chloride or phosphorus pentoxide to yield the desired 2,3,4-trichlorobenzonitrile precursor. Another established route to benzonitriles is the Sandmeyer reaction, which involves the diazotization of an appropriately substituted aniline followed by reaction with a cyanide salt, typically cuprous cyanide.

Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable chemical manufacturing has brought the principles of green chemistry to the forefront of synthetic strategy design. For a compound like this compound, which is likely synthesized on an industrial scale as an intermediate for pharmaceuticals or agrochemicals, the application of these principles is crucial for minimizing environmental impact and improving process efficiency. The following discussion explores key green chemistry considerations in the synthesis of this compound and related fluorinated aromatics, focusing on atom economy, the use of safer solvents, and the role of catalysis.

A prevalent method for the synthesis of fluorinated benzonitriles involves the halogen-exchange (Halex) reaction, where chloro-substituents on the benzene (B151609) ring are replaced by fluoro-substituents using a fluoride salt, typically potassium fluoride (KF). A likely synthetic route to this compound would, therefore, start from a polychlorinated benzonitrile precursor, such as 2,3,4-trichlorobenzonitrile.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, with no byproducts.

In the context of synthesizing this compound via a halogen-exchange reaction from 2,3,4-trichlorobenzonitrile and potassium fluoride, the reaction can be represented as follows:

C₇H₂Cl₃N + 2KF → C₇H₂ClF₂N + 2KCl

To assess the atom economy of this process, we can compare different potential starting materials. The table below illustrates the theoretical atom economy for the synthesis of this compound from two different precursors.

| Starting Material | Molecular Weight ( g/mol ) | Product (this compound) Molecular Weight ( g/mol ) | Byproduct (KCl) Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |

| 2,3,4-Trichlorobenzonitrile | 206.44 | 173.54 | 74.55 | 53.6% |

| 2,3-Dichloro-4-fluorobenzonitrile | 190.00 | 173.54 | 74.55 | 65.7% |

Note: The atom economy is calculated as: (Molecular weight of the desired product) / (Sum of molecular weights of all reactants) x 100%.

As the data indicates, the choice of starting material significantly impacts the atom economy. A synthetic route that requires fewer substitutions to arrive at the final product will inherently have a higher atom economy. While other factors such as cost and availability of the starting materials are critical in an industrial setting, atom economy provides a valuable metric for evaluating the intrinsic efficiency of a synthetic pathway from a green chemistry perspective.

Use of Safer Solvents

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a significant portion of the total mass of materials used and waste generated. The selection of solvents in the synthesis of this compound is therefore a critical green chemistry consideration.

Traditionally, halogen-exchange reactions for the synthesis of fluorinated aromatics are carried out in high-boiling polar aprotic solvents. These solvents are effective at dissolving the reactants and facilitating the reaction but can be problematic from an environmental and safety standpoint.

| Solvent | Boiling Point (°C) | Key Concerns | Greener Alternatives |

| Dimethyl Sulfoxide (DMSO) | 189 | Difficult to remove, potential for thermal decomposition | Cyrene, Dimethyl carbonate |

| N,N-Dimethylformamide (DMF) | 153 | Reprotoxic, high boiling point | N-Butylpyrrolidinone, Propylene carbonate |

| Sulfolane | 285 | High boiling point, potential for thermal decomposition | Ionic liquids, Supercritical CO₂ |

The development of greener synthetic routes for fluorinated benzonitriles focuses on either replacing these hazardous solvents with more benign alternatives or eliminating the need for a solvent altogether. Research into solvent-free reaction conditions is a particularly promising area of green chemistry. Performing the reaction in the melt phase of the reactants, for instance, can significantly reduce waste and simplify product purification. Furthermore, some processes utilize a low-boiling aprotic solvent, such as toluene, to form an azeotrope with water, which can be removed prior to the reaction, demonstrating a practical approach to managing water content which can interfere with the fluorination process google.com.

Catalysis

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process. In the synthesis of this compound via halogen-exchange, phase-transfer catalysts (PTCs) play a crucial role.

The reaction between the inorganic salt (potassium fluoride) and the organic substrate (a chlorinated benzonitrile) is often slow due to the low solubility of the fluoride salt in the organic phase. PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion into the organic phase, thereby accelerating the reaction.

| Catalyst Type | Example | Advantages |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide | Readily available, effective for many reactions |

| Quaternary Phosphonium Salts | Tetraphenylphosphonium bromide | High thermal stability, suitable for high-temperature reactions |

| Crown Ethers | 18-Crown-6 | High efficiency in complexing alkali metal cations |

| Ionic Liquids | Bis-(N, N' -1, 3-dimethyl-2-imidazolinyl)-ammonium chloride salt | Can act as both solvent and catalyst, potential for recyclability |

The use of a catalyst can lead to several green chemistry benefits:

Increased Energy Efficiency: By accelerating the reaction, catalysts can reduce the required reaction temperature and time, leading to lower energy consumption.

Improved Selectivity: Catalysts can help to selectively fluorinate the desired positions on the aromatic ring, reducing the formation of unwanted isomers and byproducts.

An important consideration in catalytic processes is the lifecycle of the catalyst itself. Ideally, the catalyst should be easily separated from the reaction mixture and recycled for subsequent batches. This not only reduces costs but also minimizes the environmental impact associated with the synthesis and disposal of the catalyst.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 3,4 Difluorobenzonitrile

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Experimental Spectral Acquisition and Band Assignments

The experimental acquisition of FT-IR and Raman spectra for 2-Chloro-3,4-difluorobenzonitrile would involve standardized procedures. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, often using a KBr pellet or a Nujol mull for solid samples. The Raman spectrum is usually obtained using a laser excitation source, with the scattered light collected and analyzed to reveal the vibrational modes.

Key predicted vibrational modes for this compound are presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~2230 | ν(C≡N) | Cyano group stretching |

| ~1600-1500 | ν(C=C) | Aromatic ring stretching |

| ~1300-1000 | δ(C-H) | In-plane C-H bending |

| ~1200-1100 | ν(C-F) | C-F stretching |

| ~800-700 | ν(C-Cl) | C-Cl stretching |

| ~900-700 | γ(C-H) | Out-of-plane C-H bending |

Normal Coordinate Analysis and Potential Energy Distributions

Normal Coordinate Analysis (NCA) is a computational method that provides a detailed description of the vibrational modes of a molecule. By calculating the force constants for all internal coordinates (bond stretches, angle bends, and torsions), NCA can predict the vibrational frequencies and the corresponding Potential Energy Distributions (PEDs). The PED indicates the contribution of each internal coordinate to a particular normal mode of vibration, allowing for a more precise and unambiguous assignment of the observed spectral bands.

For this compound, a theoretical NCA would be instrumental in confirming the vibrational assignments. Studies on analogous molecules, such as 2,4-dichlorobenzonitrile, have successfully employed Density Functional Theory (DFT) calculations to perform NCA and calculate PEDs researchgate.net. This approach allows for a correct characterization of each normal mode, which is vital for an accurate interpretation of the vibrational spectra. The PED for the C≡N stretching vibration in substituted benzonitriles, for instance, is often found to be a relatively pure mode, with major contributions from the C≡N stretch itself oregonstate.edu.

Spectroscopic Comparison with Isomeric and Analogous Compounds

The vibrational spectra of this compound can be better understood by comparing them with the spectra of its isomers and other structurally related compounds. For example, the position of the C-Cl and C-F stretching and bending vibrations will be highly dependent on their substitution pattern on the benzene (B151609) ring.

Analogous Compounds (e.g., 2,4-dichlorobenzonitrile, 3,4-difluorobenzonitrile): Comparing the spectra with compounds where a fluorine atom is replaced by another halogen (like chlorine) or a hydrogen atom can help in identifying the specific contributions of the C-F and C-Cl bonds to the vibrational spectrum researchgate.netresearchgate.net. For instance, the C-F stretching vibrations are typically observed at higher wavenumbers than C-Cl stretching vibrations due to the higher electronegativity and smaller mass of fluorine. The spectrum of 3,4-difluorobenzonitrile (B1296988) would provide a reference for the vibrational modes associated with the two adjacent fluorine atoms researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals for the aromatic protons and carbons, with their chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the cyano, chloro, and fluoro substituents.

¹H NMR: The molecule has two aromatic protons. Their chemical shifts will be downfield due to the deshielding effect of the electronegative substituents. The splitting patterns will arise from spin-spin coupling with each other and with the fluorine nuclei.

¹³C NMR: The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule (five aromatic carbons and one cyano carbon). The carbons directly attached to the electronegative chlorine and fluorine atoms are expected to be significantly deshielded. The cyano carbon will also have a characteristic chemical shift.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below, based on established substituent effects and data from similar compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.5 - 7.8 | Doublet of doublets |

| H-6 | 7.3 - 7.6 | Doublet of doublets |

| C-1 (C-CN) | 110 - 115 | Singlet |

| C-2 (C-Cl) | 135 - 140 | Singlet |

| C-3 (C-F) | 150 - 155 (d, JCF) | Doublet |

| C-4 (C-F) | 150 - 155 (d, JCF) | Doublet |

| C-5 | 120 - 125 | Singlet |

| C-6 | 115 - 120 | Singlet |

| C≡N | 115 - 120 | Singlet |

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-3 and C-4 positions. The chemical shifts will be influenced by the adjacent chloro and cyano groups. Furthermore, these signals will likely appear as doublets of doublets due to coupling with each other (³JFF) and with the neighboring aromatic protons (⁴JHF).

The predicted ¹⁹F NMR chemical shifts for this compound are presented in the table below, referenced to CFCl₃.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| F-3 | -130 to -140 | Doublet of doublets |

| F-4 | -135 to -145 | Doublet of doublets |

2D NMR Techniques for Structural Connectivity

Two-dimensional NMR spectroscopy provides invaluable insight into the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in confirming the substitution pattern on the benzene ring.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. In the aromatic region of the spectrum for this compound, a cross-peak would be expected between the two adjacent protons, H-5 and H-6, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of the carbon signals for C-5 and C-6 based on the chemical shifts of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (typically 2- and 3-bond) correlations between protons and carbons. youtube.com These correlations provide the final links to piece together the molecular structure. For instance, the proton at the H-6 position would be expected to show a three-bond correlation (³J) to the carbon of the nitrile group (C-7) and to the carbon bearing the chlorine atom (C-2). Similarly, the proton at H-5 would show correlations to C-1 and C-3, confirming the positions of the substituents relative to the protons.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | COSY Correlation (with Proton) | HSQC Correlation (with Carbon) | HMBC Correlations (with Carbon) |

|---|---|---|---|

| H-5 | H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-7 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound based on its exact mass. The molecular formula of this compound is C₇H₂ClF₂N. Using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁹F, ³⁵Cl), the theoretical exact mass of the neutral molecule is calculated to be 172.9844 Da. In HRMS analysis, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a molecular radical cation [M]⁺•, which would have precisely determined m/z values, confirming the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₂ClF₂N | [M]⁺• | 172.9844 |

| C₇H₂ClF₂N | [M+H]⁺ | 173.9922 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides structural information. For this compound, several fragmentation pathways can be predicted. A primary fragmentation would likely involve the loss of the chlorine atom (•Cl) due to the relative weakness of the C-Cl bond compared to the C-F bond. Another common fragmentation for nitriles is the loss of the cyano radical (•CN) or hydrogen cyanide (HCN). miamioh.edunih.gov Subsequent fragmentations could involve the sequential loss of fluorine atoms or the cleavage of the aromatic ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (Formula) | Proposed Loss from Molecular Ion | Predicted m/z |

|---|---|---|

| [C₇H₂F₂N]⁺ | Loss of •Cl | 138.01 |

| [C₆H₂ClF₂]⁺ | Loss of •CN | 147.98 |

| [C₇H₂ClN]⁺ | Loss of F₂ | 135.99 |

| [C₆H₂FN]⁺ | Loss of •Cl and HF | 119.02 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene ring chromophore. Benzonitrile (B105546) itself exhibits a primary absorption band (π → π*) around 224 nm and a weaker, secondary band around 271 nm. brainly.comstudy.com The substituents on the benzene ring—chlorine and fluorine—act as auxochromes, which can modify the absorption maxima (λₘₐₓ) and molar absorptivity (ε).

Halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. cdnsciencepub.com Therefore, this compound is expected to show π → π* transitions characteristic of the aromatic system, likely shifted to slightly longer wavelengths compared to unsubstituted benzonitrile. A weak n → π* transition associated with the nitrile group's non-bonding electrons may also be observed, but it is often obscured by the more intense π → π* bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring | ~230-240 | Strong |

| π → π | Aromatic Ring | ~270-285 | Weak to Medium |

| n → π* | Nitrile Group (C≡N) | >280 | Very Weak (Often Overlapped) |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, the technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions if a suitable single crystal were obtained.

Based on data from similar aromatic structures, the benzene ring is expected to be planar. The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds, typically around 1.39 Å. sydney.edu.au The bond lengths of the substituents to the ring can be predicted based on average values from crystallographic databases. These values reflect the hybridization of the carbon atom and the electronegativity of the substituent.

Table 5: Predicted Bond Lengths for this compound from Crystallographic Averages

| Bond | Typical Bond Length (Å) | Reference |

|---|---|---|

| C-C (Aromatic) | 1.39 ± 0.02 | nih.gov |

| C(Aryl)-Cl | 1.74 ± 0.01 | uzh.ch |

| C(Aryl)-F | 1.36 ± 0.04 | uzh.ch |

| C(Aryl)-CN | 1.45 ± 0.01 | theorchem.ru |

| C≡N | 1.14 ± 0.01 | uzh.ch |

The analysis would also reveal the bond angles, confirming the distorted hexagonal geometry of the substituted ring, and provide insight into how the crystal packing is influenced by intermolecular forces such as dipole-dipole interactions and potential halogen bonding.

Compound Index

Single Crystal X-ray Diffraction for Solid-State Structure

The process involves irradiating a single crystal of the compound with monochromatic X-rays. The interaction of these X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the crystallographic data can be determined.

While the specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on typical values for similar small organic molecules is presented in the table below for illustrative purposes. This data would be obtained from the refinement of the crystal structure solution.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₂ClF₂N |

| Formula Weight | 173.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512(3) |

| b (Å) | 8.934(4) |

| c (Å) | 10.281(5) |

| α (°) | 90 |

| β (°) | 105.32(2) |

| γ (°) | 90 |

| Volume (ų) | 665.8(5) |

| Z | 4 |

This data is hypothetical and serves as an example of what would be determined through single-crystal X-ray diffraction analysis.

From this data, key structural parameters such as bond lengths and angles within the this compound molecule can be precisely determined, confirming the connectivity of the atoms.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding: Although the this compound molecule itself does not possess strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds may be present. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, and the fluorine atoms can also participate in weak hydrogen bonding interactions with hydrogen atoms from neighboring molecules.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal structure of this compound, the chlorine atom, and to a lesser extent the fluorine atoms, could participate in halogen bonds with the nitrogen atom of the nitrile group or the fluorine/chlorine atoms of adjacent molecules.

The table below provides hypothetical examples of the types and geometries of intermolecular interactions that could be observed in the crystal structure of this compound.

Hypothetical Intermolecular Interactions in this compound

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H | N≡C | 155 | 3.45 |

| Weak Hydrogen Bond | C-H | F-C | 148 | 3.38 |

| Halogen Bond | C-Cl | N≡C | 165 | 3.10 |

This data is hypothetical and illustrates the types of interactions that would be analyzed.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. analis.com.my This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus internal to the surface (dᵢ) and the nearest nucleus external to the surface (dₑ). These distances are then plotted on a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

The table below presents a hypothetical breakdown of the intermolecular contacts for this compound as would be determined from a Hirshfeld surface analysis.

Hypothetical Hirshfeld Surface Contact Percentages for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 25.5 |

| F···H | 22.8 |

| Cl···H | 15.2 |

| C···H | 12.1 |

| N···H | 8.5 |

| F···F | 5.3 |

| C···C | 4.9 |

| Cl···F | 3.7 |

This data is hypothetical and represents a typical distribution of contacts for a molecule with similar functional groups.

The analysis of the Hirshfeld surface and the corresponding fingerprint plots would provide a deep understanding of the nature and extent of the intermolecular forces that dictate the crystal packing of this compound.

Computational and Theoretical Investigations of 2 Chloro 3,4 Difluorobenzonitrile

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into molecular behavior. For a molecule like 2-Chloro-3,4-difluorobenzonitrile, a combination of these methods would be employed to build a comprehensive computational profile.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Given the potential for rotational isomers (conformers) around the C-CN bond, a conformer analysis would be necessary. However, due to the planar nature of the benzene (B151609) ring, significant conformational variance is not expected for this rigid molecule. The primary focus would be on confirming the planarity of the benzonitrile (B105546) core and the precise orientation of the substituents.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Data not available | ||

| C-F | Data not available | ||

| C≡N | Data not available | ||

| C-C (ring) | Data not available | ||

| C-C-N | Data not available | ||

| C-C-Cl | Data not available | ||

| C-C-F | Data not available | ||

| Ring Planarity | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This analysis is crucial for interpreting experimental spectroscopic data and for confirming that the optimized structure is a true energy minimum.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C≡N stretch, C-H bending and stretching, C-F stretching, and C-Cl stretching modes.

Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This involves analyzing the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms and positive potential around the hydrogen atoms.

Reactivity Descriptors and Global Reactivity Parameters

Based on the electronic structure, various reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.

Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Global Reactivity Parameters: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index provide a general measure of the molecule's stability and reactivity.

Table 2: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Definition | Calculated Value |

| HOMO Energy | E(HOMO) | Data not available |

| LUMO Energy | E(LUMO) | Data not available |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data not available |

| Hardness (η) | (E(LUMO) - E(HOMO))/2 | Data not available |

| Softness (S) | 1/(2η) | Data not available |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Data not available |

| Electrophilicity Index (ω) | χ²/(2η) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Thermochemical Properties Determination

Computational methods can also be used to predict various thermochemical properties, such as the standard enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the thermodynamics of reactions involving the molecule.

Prediction of Spectroscopic Properties (NMR, UV-Vis)

In addition to vibrational spectra, computational chemistry can predict other spectroscopic properties.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of ¹³C and ¹H NMR chemical shifts are valuable for assigning experimental spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's photophysical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules. stanford.edufz-juelich.de While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of MD to similar molecules like benzonitrile provide a framework for understanding its potential behavior. stanford.edu

MD simulations can elucidate the dynamics of molecules on femtosecond to picosecond timescales, revealing processes such as molecular reorientation and collision-induced effects. stanford.edu For a molecule like this compound, MD simulations could be employed to understand its behavior in various solvents, its interaction with other molecules, and the dynamics of its conformational changes. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For new or complex molecules, these force fields may be developed using quantum mechanical calculations. fz-juelich.de

For instance, MD studies on neat benzonitrile have revealed complex dynamics, including a ballistic regime, restricted angular diffusion, and spatially anisotropic free diffusion. stanford.edu Such simulations have also provided evidence for local antiparallel configurations of benzonitrile molecules, driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu Similar investigations into this compound could reveal how the addition of chlorine and fluorine atoms influences its intermolecular interactions and bulk properties.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Potential Insights for this compound |

| Solvation Dynamics | Understanding how the molecule interacts with different solvents, which is crucial for predicting its solubility and reactivity in various media. |

| Intermolecular Interactions | Elucidating the nature and strength of non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which govern its physical properties. |

| Conformational Analysis | Investigating the rotational barriers and preferred conformations of the molecule, which can influence its chemical reactivity. |

| Transport Properties | Predicting properties like diffusion coefficients and viscosity in the liquid state. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov The fundamental principle of QSPR is to develop mathematical models that can predict the properties of new or untested compounds based on their molecular descriptors. nih.govresearchgate.net These descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. nih.gov

While specific QSPR models for this compound are not readily found in the literature, the methodology has been widely applied to various classes of organic compounds, including those with similar functional groups. nih.govresearchgate.net A typical QSPR study involves several key stages: selection of a dataset of molecules with known properties, generation of a large number of molecular descriptors, selection of the most relevant descriptors using statistical methods like multiple linear regression or genetic algorithms, and finally, validation of the developed model. nih.govresearchgate.net

For this compound, QSPR models could be developed to predict a range of properties. The accuracy of these predictions would depend on the quality and diversity of the training data and the sophistication of the descriptors and statistical methods employed.

Table 2: Potential QSPR Models for Predicting Properties of this compound

| Property to be Predicted | Relevant Molecular Descriptors | Potential Application |

| Boiling Point | Molecular weight, polarizability, dipole moment, topological indices. | Estimating the volatility and purification conditions for the compound. |

| Solubility | LogP (octanol-water partition coefficient), polar surface area, number of hydrogen bond donors/acceptors. | Predicting its behavior in different solvent systems and its environmental fate. |

| Reactivity | Energies of frontier molecular orbitals (HOMO/LUMO), electrostatic potential, atomic charges. | Gauging its susceptibility to nucleophilic or electrophilic attack. |

| Chromatographic Retention Time | Various topological and quantum-chemical descriptors. | Aiding in the development of analytical methods for its detection and quantification. |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry, particularly quantum chemical calculations, provides invaluable insights into the mechanisms and pathways of chemical reactions. chemrxiv.orgnih.gov Methods like Density Functional Theory (DFT) are frequently used to investigate the electronic structure of reactants, transition states, and products, allowing for the elucidation of reaction energetics and kinetics. chemrxiv.orgprensipjournals.com

For this compound, theoretical studies could explore a variety of reactions, such as nucleophilic aromatic substitution, cycloadditions involving the nitrile group, and reactions at the chloro and fluoro substituents. These studies can help predict the regioselectivity and stereoselectivity of reactions, as well as the influence of substituents on reaction rates. chemrxiv.org

For example, theoretical investigations into the [3+2] cycloaddition reactions of nitrilimines with nitriles have been used to understand the reaction mechanism, predict the preferred regioisomers, and explain the effect of substituents on the reaction outcome. nih.gov Similar studies on this compound could predict its reactivity in such cycloadditions. The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the most likely sites for electrophilic or nucleophilic attack. prensipjournals.com

Furthermore, quantum-chemical computations have been used to rationalize the co-crystallization behavior of halogenated diaminobenzonitriles by calculating the interaction energies between molecules. rsc.org This approach could be applied to this compound to understand its solid-state packing and predict its ability to form co-crystals.

Table 3: Theoretical Approaches to Investigate Reaction Mechanisms of this compound

| Type of Reaction | Theoretical Method | Information Gained |

| Nucleophilic Aromatic Substitution | DFT calculations of reaction energy profiles. | Determination of activation barriers, reaction intermediates, and the most favorable substitution positions (Cl vs. F). |

| Cycloaddition Reactions | Frontier Molecular Orbital (FMO) theory, analysis of conceptual DFT reactivity indices. | Prediction of regioselectivity and the influence of the chloro and fluoro substituents on the reaction rate. |

| Reduction of the Nitrile Group | Calculation of reaction pathways and transition state structures. | Understanding the mechanism of conversion to an aminomethyl group and identifying potential catalysts. |

| Halogen Bonding Interactions | Molecular Electrostatic Potential (MEP) analysis, Non-Covalent Interaction (NCI) plots. | Characterization of the strength and directionality of halogen bonds, which can influence supramolecular assembly. |

Research Applications and Utility of 2 Chloro 3,4 Difluorobenzonitrile

Contributions to Advanced Materials Science

No information was found regarding the application or contribution of 2-Chloro-3,4-difluorobenzonitrile in the field of advanced materials science. Research in this area for related fluorinated benzonitriles sometimes involves their use in the synthesis of polymers or functional materials, but no such studies have been published for this specific compound.

Research on this compound and its Applications Remains Limited in Key Areas

Despite extensive searches of scientific literature and chemical databases, detailed research findings on the application of this compound in several specialized areas of materials science appear to be limited. The specific uses of this compound as a precursor for liquid crystals, functional polymers, and in the design of supramolecular structures are not well-documented in publicly available research.

The initial investigation sought to elaborate on the utility of this compound in three distinct areas: the synthesis of liquid crystal compounds, its role as a precursor for polymers and oligomers for functional materials, and its application in the design of supramolecular assemblies and co-crystals. However, the search for scholarly articles and patents specifically detailing these applications did not yield substantive results.

While information is available for structurally related compounds, such as 3,4-difluorobenzonitrile (B1296988) and other chlorinated or fluorinated benzonitriles, which are utilized in the synthesis of various functional materials, the same cannot be conclusively stated for this compound. The unique substitution pattern of a chlorine atom at the 2-position and fluorine atoms at the 3- and 4-positions of the benzonitrile (B105546) ring would impart specific electronic and steric properties to the molecule. These properties could theoretically influence its behavior in the formation of liquid crystalline mesophases, its reactivity in polymerization processes, and its intermolecular interactions in supramolecular chemistry. However, without specific research studies, any discussion of its potential in these areas would be purely speculative.

Data on the general synthesis and chemical properties of fluorinated and chlorinated benzonitriles exist, but the specific application-oriented research requested for this compound is not readily found. For instance, the synthesis of various liquid crystals often involves rod-shaped molecules with polar groups, a description that this compound fits. Similarly, its difunctional nature could lend itself to being a monomer in the creation of polymers. The potential for halogen and hydrogen bonding could also suggest a role in the formation of co-crystals. Nevertheless, the absence of dedicated research in these specific contexts prevents a detailed and scientifically accurate discussion as per the requested outline.

Therefore, it must be concluded that the current body of scientific literature does not provide sufficient information to generate a thorough and informative article on the research applications and utility of this compound in the specified areas of liquid crystal synthesis, functional polymer precursors, and supramolecular assembly design. Further research would be required to explore and document the potential of this specific chemical compound in these fields.

At present, no detailed research findings or data tables for the specified applications of this compound can be provided.

Conclusion and Future Perspectives in 2 Chloro 3,4 Difluorobenzonitrile Research

Summary of Current Research Landscape and Gaps

The current body of scientific literature contains extensive research on various substituted benzonitriles, which are recognized as vital intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nih.govyychemical.com Compounds such as 3,4-difluorobenzonitrile (B1296988) and 2-chloro-4-fluorobenzonitrile (B42565) have been subjects of study, primarily focusing on their synthesis and utility as building blocks. yychemical.comaudreyli.comdatabridgemarketresearch.com The synthesis of 3,4-difluorobenzonitrile, for example, has been achieved through halogen-exchange reactions, with 4-chloro-3-fluorobenzonitrile (B11633) identified as a key intermediate. audreyli.com

However, a dedicated focus on 2-Chloro-3,4-difluorobenzonitrile (CAS Number: 924626-68-6) is notably absent. labsolu.ca This represents a significant gap in the research landscape. While the existence of the compound is confirmed, comprehensive studies detailing its optimal synthetic routes, characteristic reactivity, and potential applications are yet to be published. The unique substitution pattern of this isomer suggests it could offer different steric and electronic properties compared to its more studied relatives, making it a promising, yet unexplored, candidate for novel chemical development.

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of fluorinated benzonitriles is a well-established field, with several methodologies that could be adapted for the production of this compound. The most common industrial method is the halogen-exchange (Halex) reaction, where chlorine atoms on a benzene (B151609) ring are substituted with fluorine. google.comgoogle.com This process typically involves reacting a chlorinated precursor, such as 2,3,4-trichlorobenzonitrile, with an alkali metal fluoride (B91410) like potassium fluoride (KF). google.com

The efficiency of the Halex reaction is highly dependent on the catalytic system and reaction conditions. Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, and high-polarity aprotic solvents like 1,3-dimethylimidazolidine-2-one (DMI) or sulfolane (B150427) are often employed to facilitate the exchange. audreyli.comgoogle.com

Beyond traditional methods, greener and more sustainable approaches are emerging. Biocatalysis, using engineered aldoxime dehydratases (Oxd), presents a promising alternative for converting substituted benzaldoximes into the corresponding nitriles under mild conditions, thus reducing the environmental impact associated with high-temperature industrial processes. nih.gov Other innovative routes include the direct cyanation of benzoic acids via paired electrosynthesis and the displacement of a nitro group from a precursor like 2-Chloro-3,4-difluoronitrobenzene. rsc.orgacs.orgmarketpublishers.com

| Methodology | Typical Precursor | Key Reagents & Catalysts | Potential Advantages | Reference |

|---|---|---|---|---|

| Halogen-Exchange (Halex) | 2,3,4-Trichlorobenzonitrile | Potassium Fluoride (KF), Phase-Transfer Catalyst (e.g., Ph4PBr), Aprotic Solvent (e.g., DMI) | Established industrial process, scalable. | audreyli.comgoogle.com |

| Biocatalysis | 2-Chloro-3,4-difluorobenzaldoxime | Engineered Aldoxime Dehydratase (Oxd) | Mild reaction conditions, environmentally friendly, high selectivity. | nih.gov |

| Electrosynthesis | 2-Chloro-3,4-difluorobenzoic acid | Paired electrolysis in liquid ammonia | Avoids toxic reagents and expensive catalysts. | rsc.org |

| Nitro-Group Displacement | 2-Chloro-3,4-difluoronitrobenzene | Cyanide source (e.g., NaCN) | Alternative route utilizing a different precursor functionality. | acs.orgmarketpublishers.com |

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is dictated by its three key functional components: the nitrile group, the chlorine atom, and the two fluorine atoms. Each site offers a handle for further chemical modification.

Nitrile Group Transformations: The cyano group is highly versatile. It can be hydrolyzed to form 2-chloro-3,4-difluorobenzamide (B8812909) and subsequently 2-chloro-3,4-difluorobenzoic acid. chemicalbook.comguidechem.com Alternatively, it can be reduced to a primary amine, yielding a (2-chloro-3,4-difluorophenyl)methanamine, a valuable building block for more complex structures.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitrile group, is the most likely site for SNAr. This allows for the introduction of a wide range of nucleophiles (e.g., alkoxides, amines, thiols), enabling the synthesis of a diverse library of derivatives.

C-CN Bond Activation: A more advanced functionalization strategy involves the cleavage of the typically robust carbon-cyanc bond. Research on other substituted benzonitriles has shown that transition-metal complexes can facilitate this activation, allowing the nitrile to be replaced with other chemical moieties. utexas.edu Computational studies on fluorinated benzonitriles indicate that ortho-fluoro substituents stabilize the C-CN activation products. utexas.edu

Palladium-Catalyzed Reactions: Modern synthetic chemistry offers powerful tools like palladium-catalyzed cascade reactions, which can construct complex heterocyclic systems from appropriately functionalized precursors. acs.org this compound could serve as a precursor in such reactions, leading to novel fluorine-containing heterocycles.

Advanced Computational Approaches for Predictive Modeling

While specific computational studies on this compound are not yet available, in silico techniques are indispensable for accelerating research and predicting molecular properties. These methods can guide synthetic efforts and help identify promising applications before committing to extensive lab work.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are powerful tools for predicting the biological activity of a series of related compounds. nih.gov By synthesizing a small library of derivatives from this compound and evaluating their activity, a QSAR model could be built to predict more potent analogues, saving significant time and resources. nih.gov

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein or enzyme. researchgate.net This allows for the rational design of inhibitors or modulators.

Density Functional Theory (DFT): DFT calculations are used to investigate electronic structures and reaction mechanisms. utexas.edu Such studies could predict the regioselectivity of SNAr reactions, elucidate the mechanism of C-CN bond activation, and provide insight into the spectroscopic properties of the molecule and its derivatives. utexas.edu Studies on other substituted benzenes have successfully used these methods to understand molecular interactions and stability. nih.gov

| Computational Method | Primary Application in Research | Potential Insights for this compound | Reference |

|---|---|---|---|

| QSAR (2D/3D) | Predicting biological activity based on structure. | Guide the design of potent pharmaceutical or agrochemical agents. | nih.gov |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Identify potential protein targets; rationalize biological activity. | researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and modeling reaction pathways. | Predict reactivity, stability of intermediates, and spectroscopic properties. | utexas.edu |

| Molecular Dynamics (MD) | Simulating the movement and interaction of molecules over time. | Study interactions with membranes or complex biological systems. | nih.gov |

Potential for Diversified Industrial and Academic Applications

The unique arrangement of chloro and fluoro substituents, combined with the versatile nitrile handle, positions this compound as a valuable building block for both industrial and academic pursuits.

Pharmaceuticals: Aryl nitriles are a large class of pharmaceuticals, where the nitrile group often acts as a bioisostere for a ketone. nih.gov Fluorine substitution is known to enhance metabolic stability and binding affinity. yychemical.com Therefore, derivatives of this compound could be investigated as novel candidates for a range of therapeutic areas, including as enzyme inhibitors or receptor modulators. nih.gov The market for related compounds like 2-chloro-4-fluorobenzonitrile is driven by its use as a pharmaceutical intermediate. databridgemarketresearch.commarketresearchfuture.com

Agrochemicals: The demand for more effective and selective pesticides and herbicides is a major driver for the fluorochemical industry. databridgemarketresearch.commarketresearchfuture.com The properties conferred by fluorine atoms, such as increased efficacy and controlled bioavailability, make fluorinated benzonitriles key intermediates in this sector. yychemical.com this compound offers a new scaffold for the development of next-generation crop protection agents.

Materials Science: Polysubstituted benzonitriles are used as monomers for high-performance polymers, such as poly(cyanoaryl ethers), which exhibit excellent thermal stability and mechanical properties. sigmaaldrich.com This compound could also be explored as an intermediate for novel liquid crystal materials. databridgemarketresearch.com

Academic Research: In an academic setting, this compound is an ideal substrate for studying the fundamental principles of organic chemistry. It can be used to investigate the subtle interplay of steric and electronic effects in nucleophilic aromatic substitution, to develop new catalytic methodologies, and to synthesize novel heterocyclic systems with unique photophysical or biological properties.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-3,4-difluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogen-exchange fluorination or sequential substitution reactions. For example:

- Halogen-exchange fluorination (e.g., using KF or CsF in polar aprotic solvents like DMF at 120–150°C) can replace chlorine atoms with fluorine in precursor molecules like 2,3-dichlorobenzonitrile .

- Substitution pathways may start with 2-chloro-3-nitrobenzonitrile, where nitro groups are reduced, followed by fluorination via diazotization and Balz-Schiemann reactions .

Key factors : Temperature, choice of fluorinating agent (e.g., KF vs. XtalFluor-E), and steric/electronic effects of substituents critically impact regioselectivity and yield. For instance, excess fluorinating agents and prolonged reaction times may reduce byproducts like dehalogenated derivatives .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- FTIR/Raman : Identify nitrile (C≡N stretch ~2230 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹). Displacement of fluorine atoms alters vibrational modes, aiding structural confirmation .

- NMR : NMR resolves distinct fluorine environments (e.g., δ -110 to -150 ppm for aromatic fluorines). NMR detects chlorine-induced deshielding effects .

- Computational modeling : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level predicts geometry, vibrational spectra, and electronic properties (e.g., HOMO-LUMO gaps), which correlate with experimental data .

Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by:

- Directing groups : Nitrile groups meta-direct fluorination, but steric hindrance from adjacent substituents may override electronic effects. For example, bulky groups at the 4-position can block fluorination at the 3-position .

- Catalytic systems : Pd/Cu-mediated reactions or Lewis acids (e.g., AlCl₃) can enhance selectivity by stabilizing transition states.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstitution), while higher temperatures promote thermodynamically stable disubstituted derivatives .

Validation : Isotopic labeling (e.g., ) or computational studies (NBO analysis) can map reaction pathways .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electrostatic potential maps : Identify electron-deficient sites (e.g., positions ortho to nitrile) prone to nucleophilic attack.

- Transition-state modeling : Use DFT (M06-2X/def2-TZVP) to calculate activation energies for competing pathways. For example, fluorine’s strong electron-withdrawing effect lowers energy barriers at the 4-position .

- Solvent effects : PCM models simulate solvent polarity’s role; DMSO enhances NAS by stabilizing charged intermediates .

Advanced: How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

- Bioactive intermediates : The nitrile group can be hydrolyzed to carboxylic acids (e.g., 2-chloro-3,4-difluorobenzoic acid) for kinase inhibitor synthesis .

- Fluorine scanning : Systematic substitution of fluorine atoms optimizes drug binding (e.g., enhancing metabolic stability or target affinity) .

- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity : Nitriles release cyanide under metabolic conditions; use fume hoods and avoid skin contact.

- Reactivity : Store under inert gas (Ar/N₂) to prevent hydrolysis. Incompatible with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .

- Waste disposal : Neutralize with alkaline hypochlorite before disposal to degrade nitrile groups .

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

- Reproducibility checks : Verify precursor purity (e.g., via GC-MS) and moisture levels in solvents (KF titration).

- Mechanistic probes : Use in situ NMR to monitor intermediate formation and identify rate-limiting steps.

- Byproduct analysis : LC-MS or HPLC can detect side products (e.g., dehalogenated derivatives), guiding optimization of stoichiometry or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.